Triple Orthogonal Functionalization vs. Single- or Dual-Point Analogs: Synthetic Handle Density Comparison
Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate (CAS 1384265-57-9) possesses three chemically orthogonal functional handles on the imidazo[1,2-a]pyrazine core: a C6 bromine (cross-coupling), a C2 ethyl ester (hydrolysis/amidation/reduction), and a C8 N-methylpiperazine (pre-installed pharmacophore). In contrast, the closest single-point analog ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 1208085-94-2, C9H8BrN3O2, MW 270.08) lacks any C8 substitution, requiring a separate amination step to install amine diversity . The piperidine analog ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate (CAS 117718-73-7, C14H17BrN4O2, MW 353.21) provides only 4 hydrogen-bond acceptors vs. 5 in the target compound, and its secondary amine (piperidine pKa ~10.5) differs fundamentally from the tertiary amine in N-methylpiperazine (calculated pKa ~7.7), impacting both solubility-pH profiles and downstream coupling reactivity . The target compound thus enables three-directional diversity expansion in a single synthetic step, whereas single-point analogs require sequential functionalization with attendant yield losses [1].
| Evidence Dimension | Number of orthogonal synthetic handles on the imidazo[1,2-a]pyrazine core |
|---|---|
| Target Compound Data | 3 orthogonal handles (C6-Br, C2-COOEt, C8-N-methylpiperazine); MW 368.24; 5 H-bond acceptors; 5 rotatable bonds |
| Comparator Or Baseline | Comparator 1 (CAS 1208085-94-2): 2 handles (C6-Br, C2-COOEt), no C8 substitution, MW 270.08, 4 H-bond acceptors, 3 rotatable bonds. Comparator 2 (CAS 117718-73-7): 3 handles but piperidine at C8, MW 353.21, 4 H-bond acceptors, 4 rotatable bonds |
| Quantified Difference | Target has 1 additional synthetic handle vs. Comparator 1 (C8 amine); 1 additional H-bond acceptor and distinct amine basicity vs. Comparator 2 |
| Conditions | Structural comparison based on canonical SMILES and vendor-reported specifications |
Why This Matters
For library synthesis and SAR exploration, the target compound provides three vectors for simultaneous diversification, reducing the number of synthetic steps required to achieve full substitution compared to single-point intermediates by at least one full reaction sequence.
- [1] US20040063715A1. Novel imidazopyrazines as cyclin dependent kinase inhibitors. Filed 2003-09-19. Describes the utility of multi-substituted imidazo[1,2-a]pyrazine scaffolds for kinase inhibitor development. View Source
